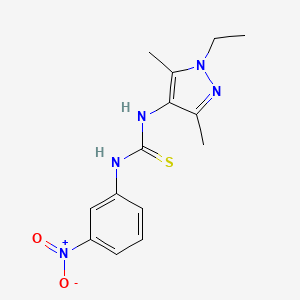
N-1,2-benzisoxazol-3-yl-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzisoxazole derivatives are a significant class of compounds in medicinal chemistry. They exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory, and other activities . The distinct benzisoxazole molecules are often used as building blocks in a variety of core structures to support trials in therapeutic applications .
Synthesis Analysis
Benzisoxazole may be prepared from inexpensive salicylaldehyde, via a base-catalyzed room temperature reaction with hydroxylamine-O-sulfonic acid .Molecular Structure Analysis
Benzisoxazole is an aromatic organic compound with a molecular formula C7H5NO containing a benzene-fused isoxazole ring structure .Chemical Reactions Analysis
The relatively weak N-O bond in benzisoxazoles can be cleaved by a strong base to yield a 2-hydroxybenzonitrile species .Physical And Chemical Properties Analysis
Benzisoxazole is a colorless liquid with a density of 1.18 g/cm3. It has a boiling point of 35 to 38 °C (at 2.67 hPa) or 101-102 °C (at 2 kPa) .Applications De Recherche Scientifique
Anti-glycation Activity
Benzisoxazole analogues, including N-1,2-benzisoxazol-3-yl-4-methoxybenzenesulfonamide, exhibit promising anti-glycation activities . This makes them potential candidates for the treatment of diseases related to protein glycation, such as diabetes and Alzheimer’s disease.
Anticancer Activity
Benzisoxazole molecules have shown promising anticancer activities . They can potentially be used in the development of new anticancer drugs. For instance, certain 1,2-benzisothiazol-3-one derivatives have shown significant inhibitory activity against caspase-3, a crucial mediator of apoptosis (programmed cell death) in cancer .
Antibacterial Activity
These compounds also exhibit antibacterial activities , making them potential candidates for the development of new antibiotics. This is particularly important in the era of increasing antibiotic resistance.
Anti-inflammatory Activity
Benzisoxazole analogues have demonstrated anti-inflammatory activities . They could potentially be used in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Anticonvulsant Activity
The 1,2-benzisoxazole-embedded drug molecules such as risperidone and zonisamide are exhibited as anticonvulsant actions . This suggests that N-1,2-benzisoxazol-3-yl-4-methoxybenzenesulfonamide could potentially be used in the treatment of epilepsy and other seizure disorders.
Antipsychotic Activity
Benzisoxazole derivatives have shown affinity for serotonergic and dopaminergic receptors , suggesting their potential use as antipsychotic agents. This could be particularly useful in the treatment of mental health disorders such as schizophrenia.
Drug Metabolism
It has been described that the variants with fluorine functionalization lead to realize a severe effect on drug capacity, related to clearance of drug, distribution of drug and intensity of drug metabolism . This suggests that N-1,2-benzisoxazol-3-yl-4-methoxybenzenesulfonamide could be used to enhance the efficacy of other drugs.
Synthetic Chemistry
These scaffolds and their analogues are extended for the utilization towards fabrication of a spectrum of functional materials in synthetic chemistry . This suggests that N-1,2-benzisoxazol-3-yl-4-methoxybenzenesulfonamide could be used in the synthesis of a wide range of other compounds.
Mécanisme D'action
Target of Action
Benzisoxazole molecules have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzisoxazole derivatives have been reported to exhibit various biological activities, including anti-glycation, anticancer, antibacterial, and anti-inflammatory effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the reported biological activities of benzisoxazole derivatives, it can be inferred that the compound may influence pathways related to glycation, cancer progression, bacterial growth, and inflammation .
Result of Action
The reported biological activities of benzisoxazole derivatives suggest that the compound may have effects at both the molecular and cellular levels .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-19-10-6-8-11(9-7-10)21(17,18)16-14-12-4-2-3-5-13(12)20-15-14/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHFFODHGCDFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)


![1-(2-furylmethyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5821738.png)

![4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde](/img/structure/B5821749.png)

![N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5821779.png)



![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B5821821.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5821822.png)
